N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a heterocyclic compound featuring a benzodioxole moiety linked via an azetidine ring to a 1,2,4-oxadiazole substituent. The benzodioxole group (C₇H₅O₂) is a fused aromatic ring system known for enhancing metabolic stability and binding affinity in medicinal chemistry . The azetidine (4-membered nitrogen-containing ring) contributes conformational rigidity, while the 1,2,4-oxadiazole ring, substituted with a 2-methoxybenzyl group, may improve solubility and target engagement . The carboxamide bridge between the azetidine and benzodioxole facilitates hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-27-16-5-3-2-4-13(16)8-19-23-20(30-24-19)14-10-25(11-14)21(26)22-15-6-7-17-18(9-15)29-12-28-17/h2-7,9,14H,8,10-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLPBLPWUOUGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure incorporates various pharmacophores that may contribute to its therapeutic efficacy.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This molecular formula indicates a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, which is typical for compounds with significant biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
- Antimicrobial Properties : There are indications of activity against various microbial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses.
The anticancer activity of this compound is thought to involve multiple mechanisms:
- EGFR Inhibition : Similar compounds have shown effectiveness in inhibiting the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
Case Studies
In a study evaluating related benzo[d][1,3]dioxole derivatives, compounds demonstrated significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer), with IC50 values indicating strong activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(benzo[d][1,3]dioxol-5-yl)... | HepG2 | 2.38 | |
| N-(benzo[d][1,3]dioxol-5-yl)... | HCT116 | 1.54 | |
| N-(benzo[d][1,3]dioxol-5-yl)... | MCF7 | 4.52 |
Antimicrobial Activity
The compound's antimicrobial properties have been investigated with promising results against specific bacterial strains. A study on benzoxazepine derivatives indicated limited but significant antimicrobial activity against certain pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been suggested through its ability to modulate cytokine release. In vitro studies have shown that related compounds can influence the levels of pro-inflammatory cytokines such as IL-6 and TNF-α depending on the type of cell line used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Lipophilicity : The 2-methoxybenzyl group in the target compound likely increases logP compared to the tert-butyl isoxazole analog () but reduces it relative to the thiadiazole derivative () .
- Solubility : The azetidine and carboxamide groups improve aqueous solubility over purely aromatic analogs like those in .
Q & A
Q. Critical conditions :
- Temperature control during oxadiazole formation (60–80°C avoids side reactions) .
- Stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amidoxime to carbonyl derivative) .
- Solvent polarity (e.g., ethanol or DMF) to stabilize intermediates .
Basic: How are spectroscopic techniques employed to confirm structural integrity?
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹ for oxadiazole and carboxamide; NH stretches at ~3200–3400 cm⁻¹) .
- NMR :
- ¹H NMR: Methoxybenzyl protons appear as singlets at δ 3.8–4.0 ppm; azetidine ring protons show splitting patterns (δ 3.5–4.5 ppm) due to restricted rotation .
- ¹³C NMR: Oxadiazole carbons resonate at δ 160–170 ppm; benzo[d][1,3]dioxole carbons appear at δ 100–110 ppm .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Basic: What in vitro assays evaluate biological activity?
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence polarization or calorimetry .
- Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents to assess neuroactivity .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or HepG2) to determine IC₅₀ values .
Advanced: How can reaction parameters optimize oxadiazole ring formation?
- Design of Experiments (DoE) : Systematic variation of temperature (50–100°C), solvent (DMF vs. ethanol), and catalyst loading (5–20 mol% Pd/C) to maximize yield .
- Flow chemistry : Continuous-flow reactors enhance reproducibility by maintaining precise temperature and mixing (e.g., 70°C, 10 min residence time) .
- Post-reaction analysis : HPLC monitoring of intermediates to identify bottlenecks (e.g., incomplete cyclization) .
Advanced: What computational strategies predict biological interactions?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability of the oxadiazole ring .
- Molecular docking : Predicts binding affinities with targets (e.g., serotonin receptors) by simulating ligand-receptor interactions (AutoDock Vina or Schrödinger Suite) .
- MD simulations : Evaluates conformational stability of the azetidine ring in aqueous environments (NAMD/GROMACS) .
Advanced: How are discrepancies between experimental and theoretical data resolved?
- Spectroscopic mismatches : If experimental NMR shifts deviate >0.5 ppm from DFT predictions, revise substituent orientations (e.g., methoxybenzyl group rotation) .
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in bond angles or tautomeric forms .
- Statistical error analysis : Monte Carlo simulations quantify uncertainties in computational models .
Advanced: Can flow chemistry improve scalability for azetidine derivatives?
- Omura-Sharma-Swern oxidation : Continuous-flow systems enable safer handling of diazomethane precursors, reducing reaction time from hours to minutes .
- Multi-step integration : Coupling flow synthesis with inline purification (e.g., scavenger resins) achieves >90% purity without column chromatography .
- Case study : A 5-step synthesis in flow increased overall yield from 32% (batch) to 58% while reducing solvent waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
